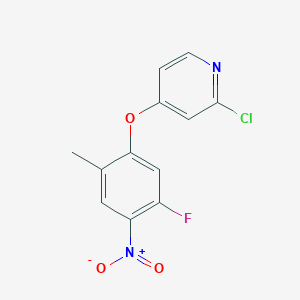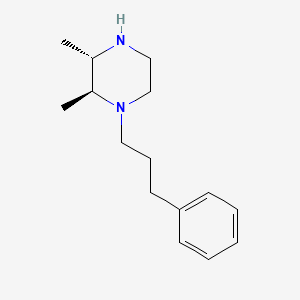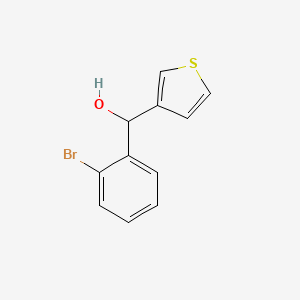
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine is a chemical compound with the molecular formula C13H18FNO4S. It is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4,5-dimethoxybenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine typically involves the reaction of piperidine with 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-methoxybenzenesulfonyl)piperidine
- 1-(2-Fluoro-4,5-dimethoxybenzenesulfonyl)morpholine
- 1-(2-Fluoro-4,5-dimethoxybenzenesulfonyl)pyrrolidine
Uniqueness
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine is unique due to the specific combination of its substituents. The presence of both fluoro and methoxy groups on the benzene ring, along with the sulfonyl group, imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .
Properties
CAS No. |
656806-44-9 |
|---|---|
Molecular Formula |
C13H18FNO4S |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18FNO4S/c1-18-11-8-10(14)13(9-12(11)19-2)20(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
UDNQXOSWBTYSTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCCC2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzo[1,2,3]thiadiazol-5-yl-2-bromoethanone](/img/structure/B8468572.png)



![6'-Bromo-4-(trifluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8468605.png)
![2-(3-{[tert-Butyl(diphenyl)silyl]oxy}propyl)-1,3-oxazolidine](/img/structure/B8468607.png)



![2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile](/img/structure/B8468641.png)
